(4-Cyclobutylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
(4-Cyclobutylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14N2·HCl It is a derivative of pyridine, featuring a cyclobutyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of cyclobutylamine with 2-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often crystallized and dried to obtain the hydrochloride salt in a stable form .
Chemical Reactions Analysis
Types of Reactions: (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium hydroxide in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-Cyclobutylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclobutyl (pyridin-4-yl)methanamine dihydrochloride
- 1-(2-Cyclobutoxypyridin-4-yl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Comparison: (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride is unique due to its specific cyclobutyl substitution on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(4-cyclobutylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-10-6-9(4-5-12-10)8-2-1-3-8;/h4-6,8H,1-3,7,11H2;1H |
InChI Key |
MCZQIHAZIJFTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)CN.Cl |
Origin of Product |
United States |
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